molecular formula C9H10ClNO2S B13243302 3-(4-Chlorobenzenesulfonyl)azetidine

3-(4-Chlorobenzenesulfonyl)azetidine

Cat. No.: B13243302
M. Wt: 231.70 g/mol
InChI Key: RRTXKBZWMYWHKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Chlorobenzenesulfonyl)azetidine is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a 4-chlorobenzenesulfonyl group attached to the azetidine ring. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability properties, making them valuable in various chemical and pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Chlorobenzenesulfonyl)azetidine can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 4-chlorobenzenesulfonyl chloride with azetidine. This reaction typically requires a base such as potassium carbonate (K2CO3) and is carried out in a solvent like acetonitrile (MeCN) at elevated temperatures .

Another method involves the aza Paternò–Büchi reaction, which is a [2 + 2] photocycloaddition reaction between an imine and an alkene component. This reaction is highly efficient for synthesizing functionalized azetidines, although it presents certain challenges and limitations .

Industrial Production Methods: Industrial production of 3-(4-Ch

Properties

Molecular Formula

C9H10ClNO2S

Molecular Weight

231.70 g/mol

IUPAC Name

3-(4-chlorophenyl)sulfonylazetidine

InChI

InChI=1S/C9H10ClNO2S/c10-7-1-3-8(4-2-7)14(12,13)9-5-11-6-9/h1-4,9,11H,5-6H2

InChI Key

RRTXKBZWMYWHKB-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)S(=O)(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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